2-(2,5-Difluorophenyl)oxirane
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Overview
Description
2-(2,5-Difluorophenyl)oxirane is an organic compound with the molecular formula C₈H₆F₂O. It is a member of the epoxide family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Difluorophenyl)oxirane can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid, under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,5-difluorostyrene using a suitable oxidizing agent. This method can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diol.
Oxidation: Diols or other oxidized derivatives.
Scientific Research Applications
2-(2,5-Difluorophenyl)oxirane is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)oxirane involves its ability to react with nucleophiles, leading to the opening of the epoxide ring. This reactivity is influenced by the presence of the fluorine atoms, which can stabilize the transition state and enhance the compound’s electrophilic character. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)oxirane
- 2-(3,5-Difluorophenyl)oxirane
- 2-(2,6-Difluorophenyl)oxirane
Uniqueness
2-(2,5-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other difluorophenyl-substituted oxiranes. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGXYLFXBWJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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